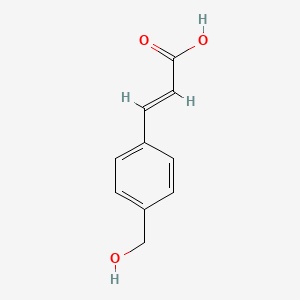

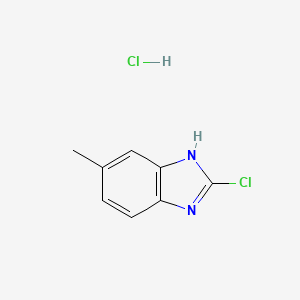

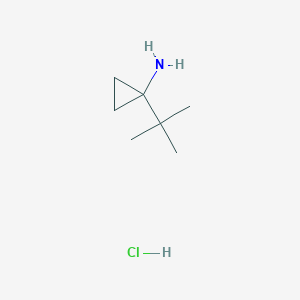

![molecular formula C6H11Cl2N3 B3098241 [(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride CAS No. 1332531-21-1](/img/structure/B3098241.png)

[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride

Übersicht

Beschreibung

This compound, also known as (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride, is a chemical with the CAS Number 1332531-21-1 . It has a molecular weight of 196.08 . Pyrazoles, which this compound is a derivative of, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrazoles are known to undergo various chemical reactions . For instance, 5-aminopyrazoles can undergo cyclization and cycloaddition when reacting with bielectrophiles .Physical And Chemical Properties Analysis

The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but it is insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activity

- Synthesis and Antitumor Activity : The synthesis and characterization of pyrazole derivatives, including compounds similar to “[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride”, have shown potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

- Novel Pyrazole Derivatives as Antimicrobial Agents : Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showing significant potential in these fields (Hafez et al., 2016).

Fungicidal Applications

- Synthesis and Fungicidal Activity : Some derivatives of pyrazole have been prepared as potential fungicides, showing high activity against rice sheath blight, a major rice disease in China (Chen et al., 2000).

Cytotoxic Activity and Tumor Cell Lines

- Cytotoxic Properties in Tumor Cell Lines : Tridentate bipyrazolic compounds have been synthesized and their cytotoxic properties were examined on tumor cell lines, showing notable effects (Kodadi et al., 2007).

Synthesis and Chemical Characterization

- Chemical Synthesis and Characterization : The synthesis of pyrazole-based ligands and their chemical properties have been extensively studied, contributing to the understanding of their potential applications in various scientific fields (Massoud et al., 2015).

Antitubercular Evaluation and Molecular Docking

- Antitubercular Evaluation and Docking Studies : A series of compounds related to pyrazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This study included both in silico and in vitro studies, suggesting potential applications in the treatment of tuberculosis (Vavaiya et al., 2022).

Corrosion Inhibition

- Pyrazole Derivatives as Corrosion Inhibitors : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating significant effectiveness in reducing corrosion rates (Herrag et al., 2007).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-chloro-2-ethylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQHMIWHUOEHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

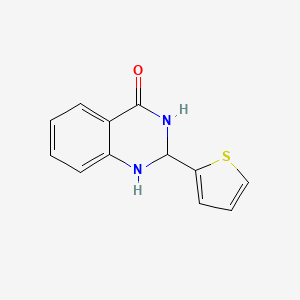

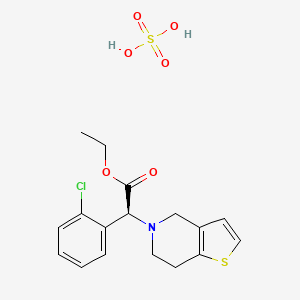

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B3098185.png)

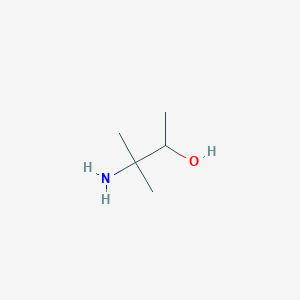

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)

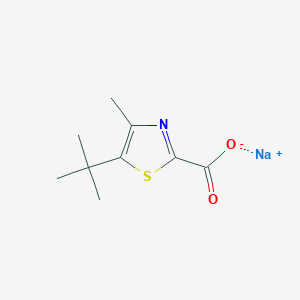

![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)

![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)